

5-Iodo-2-Methoxypyridine physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-2-Methoxypyridine**

Cat. No.: **B078208**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **5-Iodo-2-Methoxypyridine**

For Researchers, Scientists, and Drug Development Professionals

Overview

5-Iodo-2-methoxypyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the versatile iodo-substituent, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed overview of its core physical properties, experimental protocols for their determination, and its application in key synthetic transformations.

Physical and Chemical Properties

The physical characteristics of **5-Iodo-2-methoxypyridine** are fundamental to its handling, storage, and application in chemical reactions. Below is a summary of its key properties.

General Properties

Property	Value
CAS Number	13472-61-2
Molecular Formula	C ₆ H ₆ INO
Molecular Weight	235.02 g/mol
Appearance	Colorless to light yellow or pale brown liquid
Purity	Typically >97% or >98% (by GC)

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of **5-iodo-2-methoxypyridine**. Note that boiling points are highly dependent on pressure.

Physical Property	Value
Density	1.826 g/cm ³ [1]
Boiling Point	237.2 °C @ 760 mmHg [1]
	106-108 °C @ 30.0 Torr
	74 °C @ 5.3 mmHg [2]
Flash Point	97 °C [2]
Refractive Index (n ₂₀ /D)	1.606 - 1.610
Vapor Pressure	0.001 mmHg @ 25 °C [1]

Solubility Profile

While specific quantitative solubility data is not extensively published, the solubility profile can be inferred from its structure and data on the parent compound, 2-methoxypyridine. 2-methoxypyridine is reported to be practically insoluble in water but soluble in most organic solvents. The presence of the large, nonpolar iodine atom in **5-iodo-2-methoxypyridine** further increases its lipophilicity, leading to the following expected profile:

Solvent	Expected Solubility
Water	Insoluble
Ethanol	Soluble
Methanol	Soluble
Acetone	Soluble
Dichloromethane	Soluble
Tetrahydrofuran (THF)	Soluble
Toluene	Soluble
Ethyl Acetate	Soluble
Dimethylformamide (DMF)	Soluble

Experimental Protocols: Physical Property Determination

The following sections detail generalized methodologies for determining the key physical properties of liquid compounds like **5-Iodo-2-methoxypyridine**.

Density Measurement (Pycnometer Method)

Density is determined as mass per unit volume. The pycnometer method is a highly accurate technique for liquid density measurement.

Methodology:

- Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m_1).
- Sample Filling: The pycnometer is filled with the sample liquid (**5-Iodo-2-methoxypyridine**), ensuring no air bubbles are trapped. The flask is stoppered, and any excess liquid is carefully wiped from the exterior.

- **Equilibration & Weighing:** The filled pycnometer is placed in a thermostatically controlled water bath until it reaches the desired temperature (e.g., 20 °C). It is then removed, dried, and weighed again to determine the mass of the pycnometer and the liquid (m_2).
- **Calculation:** The mass of the liquid is calculated as $(m_2 - m_1)$. The density (ρ) is then determined using the formula: $\rho = (m_2 - m_1) / V$ where V is the calibrated volume of the pycnometer.

Boiling Point Determination under Reduced Pressure

Since **5-Iodo-2-methoxypyridine** has a high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and boiling point determination to prevent decomposition.

Methodology:

- **Apparatus Setup:** A vacuum distillation apparatus is assembled using a round-bottom flask, a Claisen adapter (to prevent bumping), a condenser, a receiving flask (cow or pig type), and a thermometer. All glass joints must be properly greased to ensure a good seal.
- **Sample Addition:** The liquid sample is placed in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- **Vacuum Application:** The apparatus is connected to a vacuum source (e.g., a vacuum pump) via a trap and a manometer to monitor the pressure. The system is evacuated to the desired pressure.
- **Heating:** The distillation flask is gently heated using a heating mantle. The temperature is slowly increased until the liquid begins to boil and a steady reflux is observed.
- **Measurement:** The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This temperature, along with the corresponding pressure from the manometer, is the boiling point at that reduced pressure. The boiling point is typically observed as a stable temperature plateau during the collection of the main fraction.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and an indicator of purity.

Methodology:

- Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: The prism of the refractometer is cleaned. A few drops of **5-Iodo-2-methoxypyridine** are placed on the surface of the measuring prism.
- Measurement: The prism is closed and the instrument's light source is activated. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
- Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

5-Iodo-2-methoxypyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. It is frequently used in Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. This reaction is a powerful tool for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceutical agents.

Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of arylalkynes and conjugated enynes.

Experimental Protocols: Synthetic Applications

The following are generalized protocols for the use of **5-Iodo-2-methoxypyridine** in cross-coupling reactions. Note: These reactions should be performed by trained professionals in a controlled laboratory environment under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol for Suzuki-Miyaura Coupling

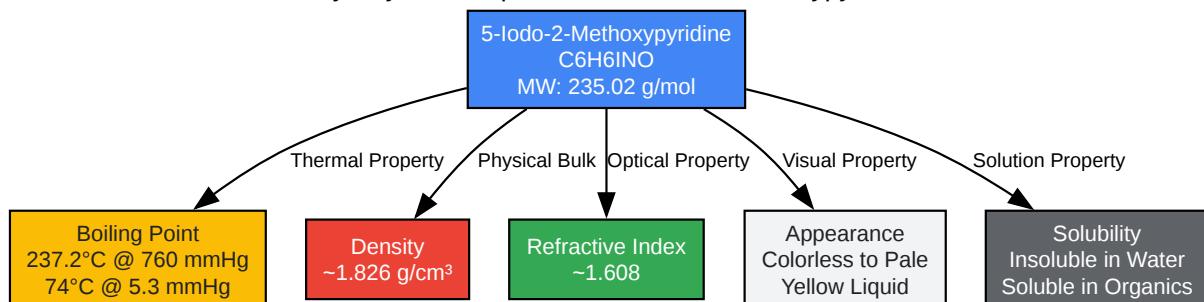
Reaction: Coupling of **5-Iodo-2-methoxypyridine** with an Arylboronic Acid.

Methodology:

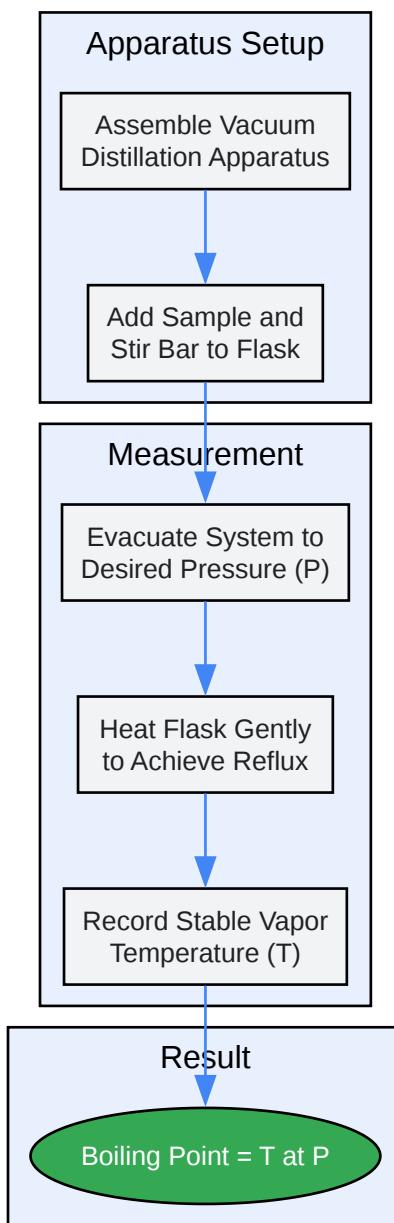
- Reagent Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add **5-Iodo-2-methoxypyridine** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03-0.05 eq).
- Solvent Addition: The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, or toluene) is added via syringe.
- Reaction: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent like ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

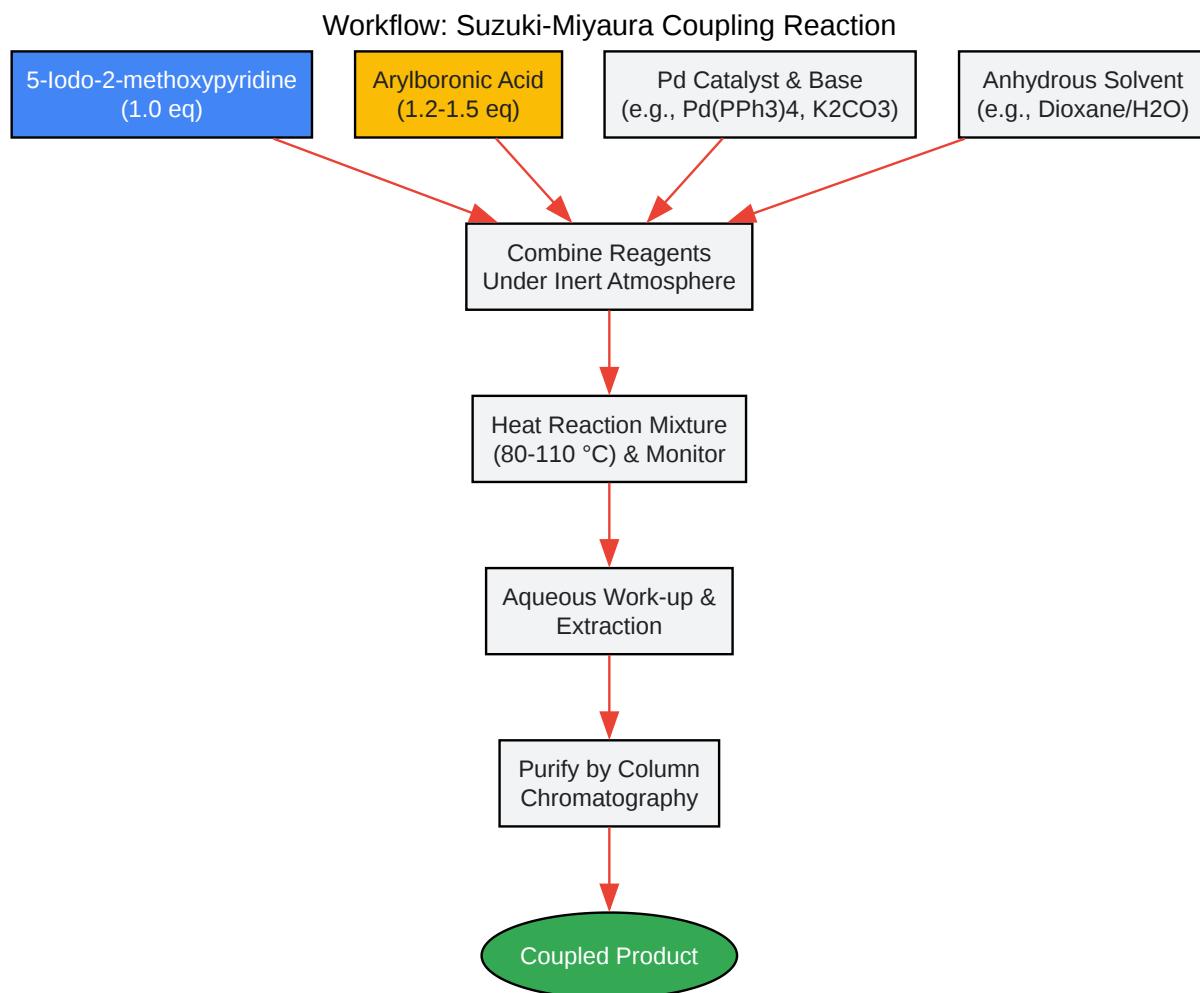
Protocol for Sonogashira Coupling

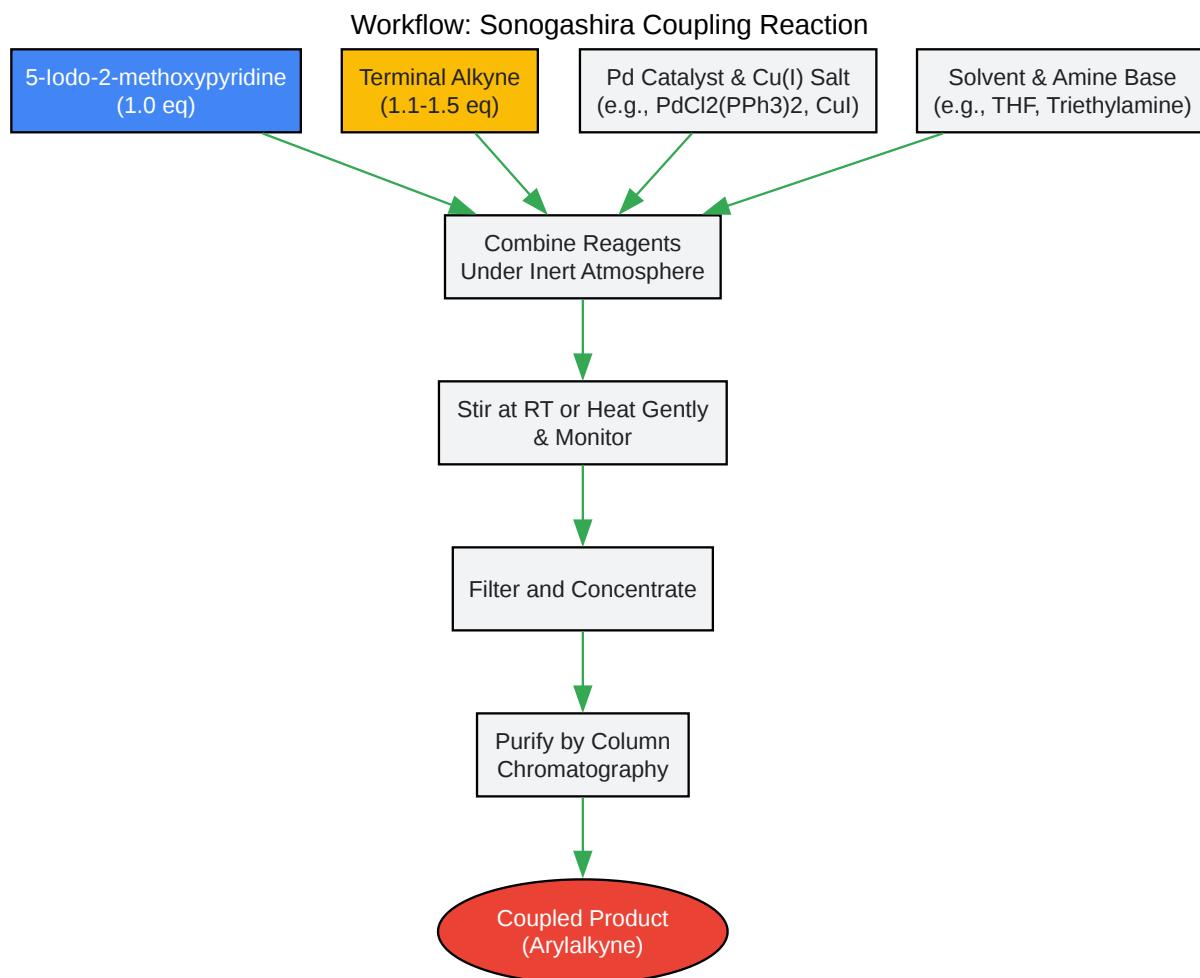
Reaction: Coupling of **5-Iodo-2-methoxypyridine** with a Terminal Alkyne.


Methodology:

- Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine **5-Iodo-2-methoxypyridine** (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.05-0.10 eq).
- Solvent and Base Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base also serves as a solvent in some cases.
- Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up and Purification: The reaction mixture is filtered to remove the amine salt precipitate and the filtrate is concentrated. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or a dilute ammonium chloride solution to remove residual copper and amine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.


Mandatory Visualizations


The following diagrams illustrate key properties and workflows related to **5-Iodo-2-methoxypyridine**.


Key Physical Properties of 5-Iodo-2-Methoxypyridine

Workflow: Boiling Point Determination (Reduced Pressure)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 2. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Iodo-2-Methoxypyridine physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078208#5-iodo-2-methoxypyridine-physical-properties\]](https://www.benchchem.com/product/b078208#5-iodo-2-methoxypyridine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com